5-Amino-6-isoquinolinol

Description

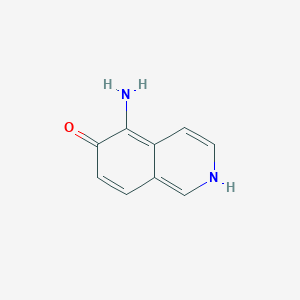

Structure

3D Structure

Properties

IUPAC Name |

5-aminoisoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9-7-3-4-11-5-6(7)1-2-8(9)12/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJXZAOEPPCFLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313774 | |

| Record name | 5-Amino-6-isoquinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163672-82-0 | |

| Record name | 5-Amino-6-isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163672-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-isoquinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 5 Amino 6 Isoquinolinol and Derived Structures

Reactivity of the Amino Functional Group

The amino group at the C-5 position is a primary aromatic amine. Its lone pair of electrons is partially delocalized into the aromatic ring, which reduces its basicity compared to aliphatic amines but makes it a potent nucleophile and an activating group for electrophilic aromatic substitution.

The nucleophilic nature of the amino group allows it to readily participate in a variety of derivatization reactions. It can be acylated by reacting with acyl halides or anhydrides to form the corresponding amides. For instance, the amino group of a related indenoisoquinoline was successfully acetylated using acetyl chloride. sigmaaldrich.com Similarly, chloroacylation of aminothienotetrahydroisoquinoline derivatives has been reported. wikipedia.org

A common and important derivatization strategy for primary and secondary amines involves reaction with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). acs.org This reagent reacts rapidly with the amino group to form highly stable, fluorescent urea (B33335) derivatives, a technique widely used for the analysis of amino acids and other primary amines. rsc.orgsemanticscholar.org This method is applicable for creating derivatives of 5-Amino-6-isoquinolinol for analytical or synthetic purposes.

The amino group of this compound can react with carbonyl compounds such as aldehydes and ketones. For example, amino-substituted tetrahydroisoquinoline-carboxylates can undergo reductive alkylation by reacting with an aldehyde in the presence of a reducing agent like a borane/pyridine (B92270) complex. frontiersin.org

Alkylation of the amino group can also be achieved using alkyl halides. The reaction of an amino-substituted tetrahydroisoquinoline-carboxylate with alkyl bromides in the presence of a base (e.g., Na₂CO₃) and a phase-transfer catalyst (e.g., Bu₄NHSO₄) yields the corresponding N-alkylated product. frontiersin.org These reactions demonstrate the versatility of the amino group as a nucleophile for forming new carbon-nitrogen bonds.

Reactivity of the Hydroxyl Functional Group

The phenolic hydroxyl group at the C-6 position is another key reactive site. It can act as a nucleophile, particularly in its deprotonated phenoxide form, and is a strong activating group for electrophilic substitution on the aromatic ring. Its presence offers a convenient handle for introducing a variety of functionalities, for example, through the formation of an ether bond that remains stable at physiological pH. researchgate.netnih.gov

Reactions such as O-alkylation and esterification are common transformations for the hydroxyl group.

Etherification (O-Alkylation): The hydroxyl group can be converted into an ether. Palladium-catalyzed allylic etherification of isoquinolinol with vinyl ethylene (B1197577) carbonate has been shown to be an effective method, affording the O-allylated product in good yield. ontosight.ai In another key reaction, the Mitsunobu reaction, isoquinolinols can be reacted with alcohols in the presence of reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP). researchgate.net This reaction can lead to O-alkylated products, although competition with N-alkylation at the isoquinoline (B145761) nitrogen can occur, with the product ratio influenced by solvents and reagent stoichiometry. researchgate.netrsc.org O-alkylation of a related 6-oxyquinazoline intermediate has also been demonstrated using an iodoalkane and potassium carbonate. nih.gov

| Substrate | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Isoquinolinol | Vinyl ethylene carbonate, PdCl₂(dppf), Cs₂CO₃, MeCN, 80°C | O-Allyl Ether | ontosight.ai |

| Quinolinols/Isoquinolinols | Aliphatic alcohol, DEAD, TPP | O-Alkyl Ether (competes with N-alkylation) | researchgate.net |

| 6-Oxyquinazoline Intermediate | 4-(2-Iodoethyl)morpholine, K₂CO₃, DMF, 80°C | O-Alkyl Ether | nih.gov |

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives (e.g., acyl chlorides). For example, decahydro-6-isoquinolinol can be esterified with 3,4,5-trimethoxybenzoic acid to form the corresponding benzoate (B1203000) ester. ontosight.aiacs.org

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Ring System

The isoquinoline ring itself can undergo substitution reactions, with the regioselectivity heavily influenced by the reaction conditions and the existing substituents.

Electrophilic Aromatic Substitution: The pyridine part of the isoquinoline ring is electron-deficient and generally deactivated towards electrophilic attack, especially under acidic conditions where the nitrogen is protonated. researchgate.netacs.org Therefore, electrophilic substitution occurs preferentially on the more electron-rich benzene (B151609) ring. rsc.orgnih.gov In this compound, both the amino and hydroxyl groups are powerful ortho-, para-directing activating groups. Their combined effect would strongly direct incoming electrophiles to the C-7 and C-8 positions. Nitration and sulfonation of unsubstituted isoquinoline, for instance, yield predominantly the 5-substituted product, with some 8-substituted product also forming. researchgate.netnih.gov

Nucleophilic Aromatic Substitution: In contrast to electrophilic substitution, nucleophilic attack occurs on the electron-deficient pyridine ring, primarily at the C-1 position. researchgate.netrsc.org A classic example is the Chichibabin reaction, where heating with sodium amide (NaNH₂) introduces an amino group at C-1 to yield 1-aminoisoquinoline (B73089). researchgate.netnih.gov

Cyclization Reactions and Annulation Pathways

The isoquinoline framework is a cornerstone for the synthesis of complex, fused heterocyclic systems. The functional groups of this compound can serve as integral components in various cyclization and annulation strategies to build polycyclic structures. While many of these reactions are demonstrated on related precursors, they represent pathways available to derivatives of this compound.

Key synthetic strategies include:

Bischler-Napieralski Synthesis: This involves the cyclodehydration of an acylated β-phenylethylamine to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the aromatic isoquinoline. acs.orgresearchgate.net

Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form a tetrahydroisoquinoline. researchgate.netrsc.org The electron-donating groups on this compound would facilitate this reaction.

Metal-Catalyzed Annulation: Modern synthetic methods frequently employ transition-metal catalysis to construct the isoquinoline ring or add new rings to it. Rhodium(III)-catalyzed [4+2] annulation of benzamidines with acetylene (B1199291) surrogates like vinylene carbonate is a powerful method for synthesizing 1-aminoisoquinoline derivatives. researchgate.net Other protocols involve copper- or nickel-catalyzed cascade cyclizations to create complex fused systems like benzimidazo[2,1-a]isoquinolines. nih.gov

| Reaction Name/Type | Key Reactants | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Bischler-Napieralski | Acylated β-phenylethylamine | POCl₃ or P₂O₅ | 3,4-Dihydroisoquinoline | acs.orgresearchgate.net |

| Pictet-Spengler | β-Phenylethylamine, Aldehyde/Ketone | Acid | Tetrahydroisoquinoline | researchgate.netrsc.org |

| Rh(III)-Catalyzed [4+2] Annulation | Benzamidine, Vinylene Carbonate | [Cp*RhCl₂]₂ | 1-Aminoisoquinoline | researchgate.net |

| Cu(II)-Catalyzed Cascade Cyclization | o-Alkynylbenzonitrile, o-Iodoaniline | Cu(OAc)₂ | Benzimidazo[2,1-a]isoquinoline | nih.gov |

| Tandem [3+2] Cycloaddition | C,N-Cyclic Azomethine Imine, α,β-Unsaturated Ketone | K₂CO₃ (base), DDQ (oxidant) | 5,6-Dihydropyrazolo[5,1-a]isoquinoline |

Oxidative Transformations and Redox Chemistry

The this compound molecule can undergo various oxidative transformations. The outcome of oxidation reactions can be highly dependent on the reagent used and the substituents present on the ring.

Ring Oxidation: Strong oxidizing agents like alkaline potassium permanganate (B83412) can lead to the cleavage of the isoquinoline ring system. researchgate.net However, the substituents play a critical directing role. For example, the oxidation of 5-aminoisoquinoline (B16527) with KMnO₄ reportedly affects only the substituted benzene ring, whereas oxidation of 5-nitroisoquinoline (B18046) cleaves the pyridine ring. rsc.org This suggests that for this compound, oxidation with KMnO₄ would likely target the electron-rich, highly substituted benzene ring.

N-Oxide Formation: The nitrogen atom of the isoquinoline ring can be oxidized to form an isoquinoline N-oxide. This is typically achieved using peroxy acids like perbenzoic acid. researchgate.net More advanced methods involve hypervalent iodine oxidants; for instance, intramolecular oxidative cyclization of ketoximes with alkenes using phenyliodine bis(trifluoroacetate) (PIFA) can yield isoquinoline N-oxides.

Oxidation of Precursors: In synthetic sequences, oxidative steps are often crucial. The oxidation of a 1,2,3,4-tetrahydroisoquinoline (B50084) using 2-iodoxybenzoic acid (IBX) can generate a 3,4-dihydroisoquinolinium ion, a reactive intermediate that can be trapped by nucleophiles for further elaboration. acs.org

Functional Group Interconversions for Structural Diversification

The strategic modification of the amino and hydroxyl moieties of this compound is a key strategy for generating a diverse library of analogues. These functional group interconversions allow for the introduction of a wide array of substituents, which can modulate the molecule's physicochemical properties and biological activity. The primary sites for these transformations are the nucleophilic amino group at the C-5 position and the phenolic hydroxyl group at the C-6 position.

The amino group can readily undergo acylation, alkylation, and sulfonylation reactions. For instance, acetylation of an amino group on an indenoisoquinoline core has been documented, suggesting a similar transformation is feasible for this compound. nih.gov Such reactions introduce an amide linkage, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

The hydroxyl group, being a nucleophile and a precursor to an even better nucleophile upon deprotonation, can be subjected to O-alkylation and O-acylation to yield ethers and esters, respectively. Furthermore, the hydroxyl group can be converted into a triflate (OTf), a good leaving group, which then allows for various palladium-catalyzed cross-coupling reactions. These reactions are pivotal for introducing new carbon-carbon and carbon-heteroatom bonds.

For example, the Suzuki-Miyaura coupling of an aryl or heteroaryl halide with an organoboron reagent is a powerful tool for creating biaryl structures. mdpi.combeilstein-journals.orgacs.org Similarly, the Buchwald-Hartwig amination enables the formation of new C-N bonds by coupling an aryl halide or triflate with an amine. wikipedia.orglibretexts.orgnih.govorganic-chemistry.org These advanced synthetic methods significantly expand the accessible chemical space for derivatives of this compound.

Below are tables detailing some of the key functional group interconversions that can be applied to the this compound scaffold for structural diversification.

Table 1: Transformations of the 5-Amino Group

| Transformation | Reagents and Conditions | Product Functional Group | Research Findings Summary |

| Acylation | Acetyl chloride, pyridine | Amide | Acetylation of aromatic amino groups on isoquinoline-related scaffolds is a common transformation to modify electronic properties. nih.gov |

| Sulfonylation | Toluenesulfonyl chloride, base | Sulfonamide | The amino group can be converted to a sulfonamide, which can act as a hydrogen bond donor and acceptor. |

| Alkylation | Alkyl halide, base | Secondary or Tertiary Amine | Direct alkylation of the amino group can introduce various alkyl substituents, altering steric bulk and basicity. |

| Diazotization followed by Sandmeyer Reaction | NaNO₂, HCl; CuX (X = Cl, Br, CN) | Halide, Nitrile | The amino group can be converted to a diazonium salt, which can then be replaced by a variety of functional groups. |

Table 2: Transformations of the 6-Hydroxyl Group

| Transformation | Reagents and Conditions | Product Functional Group | Research Findings Summary |

| O-Alkylation | Alkyl halide, K₂CO₃, DMF | Ether | The hydroxyl group can be converted to an ether to explore the impact of different alkyl or aryl substituents. |

| O-Acylation | Acyl chloride, pyridine | Ester | Esterification of the hydroxyl group can introduce a range of acyl groups, affecting steric and electronic properties. |

| Triflation | Triflic anhydride (B1165640), pyridine | Triflate (-OTf) | Conversion to a triflate creates an excellent leaving group for subsequent cross-coupling reactions. nih.gov |

| Suzuki-Miyaura Coupling (from triflate) | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Biaryl | This reaction allows for the formation of a C-C bond, linking a new aryl or heteroaryl ring to the C-6 position. mdpi.combeilstein-journals.orgacs.org |

| Buchwald-Hartwig Amination (from triflate) | Amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., XPhos), base | Arylamine | This transformation enables the introduction of a substituted amino group at the C-6 position. wikipedia.orglibretexts.orgnih.govorganic-chemistry.org |

Theoretical and Computational Chemistry Studies of 5 Amino 6 Isoquinolinol and Analogues

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. mdpi.com These methods, particularly those based on Density Functional Theory (DFT), offer a balance of accuracy and computational efficiency for exploring the properties of isoquinoline (B145761) derivatives.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical approach used to investigate the electronic structure of molecules. nih.gov It is instrumental in predicting the geometric and electronic properties of compounds like 5-Amino-6-isoquinolinol. The accuracy of DFT calculations depends on the chosen exchange-correlation functional and basis set. A commonly used and well-validated method involves the B3LYP hybrid functional combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p). mdpi.com

Geometry optimization is a key computational step to determine the most stable three-dimensional structure of a molecule, which corresponds to a minimum on the potential energy surface. For this compound, this process involves adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. The resulting optimized geometry provides valuable information about the molecule's shape and steric properties.

Natural Bond Orbital (NBO) analysis is another important application of DFT that reveals details about intramolecular charge transfer. In aromatic systems like isoquinoline derivatives, the amino group acts as a potent electron donor. The lone pair of electrons on the nitrogen atom of the amino group can engage in strong hyperconjugative interactions with the antibonding π* orbitals of the isoquinoline ring. This delocalization of electron density from the amino group to the aromatic core is a key characteristic of intramolecular charge transfer.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited-state properties of molecules, such as their absorption spectra (UV-Vis). nih.govmdpi.com By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelengths at which a molecule will absorb light. researchgate.net These calculations are crucial for understanding the electronic transitions between molecular orbitals. For instance, in analogues of this compound, TD-DFT has been used to determine absorption wavelengths, excitation energies, and oscillator strengths using functionals like B3LYP with basis sets such as def2-SVP. nih.gov The solvent environment can also be incorporated into these calculations to provide more realistic predictions. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uksapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap indicates high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity and polarizability. In this compound, the presence of the electron-donating amino group is expected to raise the HOMO energy level, resulting in a smaller energy gap compared to the parent isoquinoline molecule, thus indicating potentially higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Isoquinoline (parent) | -6.5 | -1.2 | 5.3 |

| 5-Aminoisoquinoline (B16527) | -5.8 | -1.1 | 4.7 |

Note: These are illustrative values based on typical DFT calculations for similar aromatic amines. Actual values are dependent on the specific level of theory and solvent model used.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MESP map illustrates the electrostatic potential on a constant electron density surface, providing an intuitive picture of the molecule's charge landscape. researchgate.net

The surface is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are the most probable sites for electrophilic attack and are often associated with lone pairs of electrons on heteroatoms like nitrogen and oxygen. researchgate.net

Blue: Regions of most positive electrostatic potential, signifying electron-poor areas. These are favorable sites for nucleophilic attack and are typically found around acidic hydrogen atoms. researchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, the MESP would likely show negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atom of the hydroxyl group, as well as the nitrogen of the amino group, making these sites susceptible to electrophilic attack. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Protonation and Acidity Constant (pKa) Predictions

Computational methods can be employed to predict the acidity constant (pKa) of ionizable groups in a molecule. These predictions are crucial for understanding a compound's behavior at different pH values, which is particularly important in biological systems. For isoquinoline derivatives, the basicity of the ring nitrogen and the acidity of the hydroxyl group are of primary interest.

The pKa of isoquinoline itself is approximately 5.4. researchgate.net The introduction of an amino group at the 5-position is expected to increase the basicity (raise the pKa) of the ring nitrogen due to its electron-donating nature. Conversely, the hydroxyl group at the 6-position will have its own pKa value, determining its acidity. In silico pKa prediction tools utilize algorithms that consider the electronic environment of the ionizable centers. nih.gov For example, some programs use extensive databases of experimental pKa values to train their prediction models. nih.gov It has been noted that in related systems, the introduction of an amino group can increase the pKa of the parent molecule. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). tandfonline.com This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. tandfonline.com

For this compound and its analogues, molecular docking studies can elucidate their binding modes within the active sites of various proteins. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. For instance, docking studies on related isoquinoline derivatives have been performed to understand their interactions with targets like viral proteins and topoisomerase IIβ. researchgate.net The results of these simulations can provide a rational basis for the observed biological activity and guide the design of new, more potent analogues. For example, docking studies have shown how substitutions on the isoquinoline core can influence binding to different G-quadruplex structures. nih.gov

Prediction of Binding Modes and Affinities with Enzymes and Receptors

Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when bound to a receptor or an enzyme, as well as the strength of the interaction. researchgate.net For isoquinoline derivatives, docking studies have been instrumental in elucidating their binding mechanisms with various biological targets.

While specific docking studies on this compound are not widely documented, research on analogous isoquinoline compounds provides valuable insights into their potential binding modes. For instance, studies on natural isoquinoline alkaloids like berberine (B55584) and palmatine (B190311) have revealed their binding affinities to functional proteins such as serum albumins. nih.gov Scatchard analysis of binding data for berberine with human serum albumin (HSA) indicated an affinity value of (4.07 ± 0.13) × 10⁴ L/mol with a single binding site. nih.gov Similarly, the binding affinity of palmatine to HSA was determined to be (5.44 ± 0.30) × 10⁴ L/mol at 298.15 K. nih.gov These studies suggest that the binding is often driven by hydrophobic interactions and, in some cases, electrostatic interactions. nih.gov

In the context of enzyme inhibition, docking studies of various isoquinoline derivatives have been performed. For example, a series of 1-aminoisoquinoline (B73089) derivatives were evaluated in silico against the dengue virus. researchgate.net Furthermore, molecular docking of certain isoquinoline alkaloids with sterol 14α-demethylase (CYP51) has shown that compounds with a nitro-hexatomic isoquinoline ring can exhibit excellent docking performance, with binding free energies ranging from -3.81 to -21.22 kcal/mol. mdpi.com These interactions are primarily governed by hydrophobic contacts with amino acid residues in the active site. mdpi.com

The prediction of binding modes also extends to G-protein coupled receptors (GPCRs). For dopaminergic isoquinolines, molecular modeling has revealed stronger interactions with the D2 dopamine (B1211576) receptor than the D1 receptor, providing a rationale for their observed selectivity. conicet.gov.ar

The following table summarizes the binding affinities of some isoquinoline alkaloids to human serum albumin (HSA), which serves as an illustrative example of the binding affinities that can be determined for this class of compounds.

| Compound | Binding Affinity (Ka) to HSA (L/mol) |

| Berberine | (4.07 ± 0.13) x 10⁴ |

| Palmatine | (5.44 ± 0.30) x 10⁴ |

Identification of Key Amino Acid Residues in Binding Pockets

A crucial outcome of molecular docking and molecular dynamics simulations is the identification of key amino acid residues within the binding pocket that are critical for ligand recognition and binding. conicet.gov.ar These residues can form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand, anchoring it in the active site.

For dopaminergic tetrahydroisoquinoline derivatives, molecular simulations have highlighted the importance of negatively charged aspartate residues (Asp114 in the D2 receptor and Asp103 in the D1 receptor) in anchoring ligands that possess a protonated amino group. conicet.gov.ar This strong interaction is a recurring theme in the binding of these compounds. conicet.gov.ar

In studies of isoconessimine derivatives as acetylcholinesterase (AChE) inhibitors, several key amino acid residues in the AChE active site gorge were identified as important for the binding of the inhibitor-enzyme complex. These include ASP74, TRP86, GLY122, GLU202, TRP286, GLU292, SER293, ILE294, TYR337, TYR341, and HIS447. nih.gov

Similarly, in the interaction of isoquinoline alkaloids with CYP51, the residue Phe83 has been identified as a key active-site residue involved in the binding of several of these compounds. mdpi.com The hydrophobic nature of these interactions is a significant determinant of the binding. mdpi.com

The identification of these key residues is vital for understanding the molecular basis of a compound's activity and for designing new analogues with improved affinity and selectivity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov These models help in the rational design of new, more potent analogues.

For isoquinoline derivatives, QSAR studies have been successfully applied to model their inhibitory activity against various enzymes. For instance, QSAR modeling of isoquinoline derivatives as inhibitors of AKR1C3 has been performed. nih.gov These studies have revealed that certain descriptors are key in predicting the bioactivity of these compounds. nih.gov One important finding from such studies on isoquinoline derivatives is that the presence of electron-withdrawing functional groups at the fifth and sixth positions of the isoquinoline ring can lead to more potent bioactive compounds.

In the case of 1-aminoisoquinoline derivatives, SAR studies have been conducted to explore their antimicrobial activities. researchgate.net The safety profiles of the most potent derivatives were also evaluated. researchgate.net For thiazolo[5,4-c]isoquinolines, a CADD approach was used to study their potential as acetylcholinesterase inhibitors, which also involved SAR analysis to compare their structural similarities with known inhibitors. researchgate.net

The general principle of SAR is that even small changes in the structure of a molecule, such as the position of a substituent, can have a significant impact on its biological activity. For example, in a series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives, an 8-amino substituted compound was found to be the most active, while moving the amino group to the 6th, 7th, or 5th position resulted in decreased activity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. researchgate.net MD simulations provide insights into the flexibility of both the ligand and the protein, which is crucial for a more accurate understanding of the binding process compared to static docking. researchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions (excluding toxicity profiles)

In silico ADMET prediction is a critical step in the early stages of drug discovery, as it helps to assess the pharmacokinetic properties of a compound without the need for extensive experimental work. mdpi.comresearchgate.net Various software tools, such as SwissADME and pkCSM, are used for these predictions. journalijtdh.com

A study on 5-Aminoisoquinoline (5-AIQ), a close analogue of this compound, provides specific in silico ADME predictions. mdpi.comresearchgate.net These predictions suggest that 5-AIQ has favorable drug-like properties. mdpi.comresearchgate.net For instance, it is predicted to have high aqueous solubility and high gastrointestinal absorption. mdpi.comresearchgate.net Furthermore, it is predicted to be capable of crossing the blood-brain barrier (BBB). mdpi.comresearchgate.net The bioavailability score for 5-AIQ is predicted to be 0.55. mdpi.com In terms of metabolism, 5-AIQ is predicted to be an inhibitor of cytochrome P450 1A2 (CYP1A2) but not a substrate for P-glycoprotein (P-gp). mdpi.com

The following table summarizes the predicted ADME properties for 5-Aminoisoquinoline (5-AIQ).

| Property | Predicted Value |

| Aqueous Solubility (Log S) | -2.14 |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier (BBB) Permeability | Yes |

| P-glycoprotein (P-gp) Substrate | No |

| CYP1A2 Inhibitor | Yes |

| Bioavailability Score | 0.55 |

These in silico predictions are valuable for prioritizing compounds for further development and for identifying potential liabilities early in the drug discovery process. journalijtdh.com

Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of specific published research on the chemical compound this compound within the detailed framework requested. The available data primarily focuses on derivatives of isoquinoline and other related structures, rather than this compound itself.

Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the provided outline focusing solely on this compound. The existing body of research investigates the biological activities of various isoquinoline derivatives, including their roles as enzyme inhibitors and antiproliferative agents. For instance, compounds such as indenoisoquinolines are recognized as Topoisomerase I inhibitors nih.govnih.gov, and various 6-aminoisoquinoline (B57696) compounds have demonstrated kinase inhibitory activity google.comgoogle.com. However, directly attributing these specific activities to this compound would be scientifically inaccurate.

To provide a thorough and accurate article as requested, specific studies on this compound detailing its effects on kinases, topoisomerases, other enzymes, cancer cell proliferation, and apoptosis pathways would be required. As this specific information is not presently available in the public domain, this request cannot be fulfilled without violating the core requirements of scientific accuracy and strict adherence to the specified compound.

Biological Activity and Molecular Mechanisms in Vitro Studies

Antimicrobial and Antifungal Properties

Information regarding the specific antimicrobial and antifungal properties of 5-Amino-6-isoquinolinol is not detailed in the available scientific literature. The isoquinoline (B145761) scaffold is a core structure in many natural compounds that exhibit significant antibacterial and antifungal activities. nv.gov For instance, alkaloids like chelerythrine (B190780) and sanguinarine (B192314) have demonstrated potent activity against various bacterial and fungal strains. nv.gov However, dedicated studies focusing solely on the antimicrobial spectrum of this compound are not presently found in reviewed research.

In Vitro Metabolic Studies and Biotransformation Pathways

Detailed in vitro metabolic studies specifically for this compound have not been extensively published. However, research on structurally related isoquinoline compounds provides insights into potential metabolic pathways. For the related compound 5-Aminoisoquinoline (B16527) (5-AIQ), in vitro studies using human liver microsomes have shown it to be moderately metabolized. Such studies are crucial for understanding the stability and clearance of a compound within a biological system.

The gut microbiota plays a significant role in the metabolism of many orally administered drugs, including various isoquinoline alkaloids. cms.gov Enzymes present in the intestinal flora, such as demethylases, can significantly alter the chemical structure and biological effects of these compounds. cms.gov Studies on alkaloids like palmatine (B190311) and tetrahydropalmatine (B600727) have shown that they are readily transformed by gut microbiota in vitro. cms.gov While this highlights a common metabolic route for isoquinolines, specific studies detailing the interaction of this compound with gut microbiota are not currently available. The metabolic capacity of gut flora could potentially influence the bioavailability and activity of this compound, a hypothesis that awaits experimental validation.

A primary biotransformation pathway for isoquinoline alkaloids is demethylation. cms.govthenationalcouncil.org In vitro studies with various isoquinoline compounds have consistently identified demethylated metabolites. cms.gov This process is often catalyzed by enzymes like sterol 14α-demethylase found in gut microbiota. cms.gov For instance, the metabolism of the complex isoquinoline alkaloid cycleanine (B150056) leads to metabolites formed through hydroxylation and demethylation. thenationalcouncil.org Given the structure of this compound, which contains a hydroxyl group, potential in vitro metabolic reactions could involve conjugation pathways such as glucuronidation or sulfation, although specific metabolites have not been identified in the literature. The biotransformation of dabrafenib, which also involves oxidative processes, results in hydroxylated and desmethyl metabolites, indicating that such pathways are common for complex heterocyclic molecules.

Non Clinical Applications and Advanced Research Tools Incorporating 5 Amino 6 Isoquinolinol

Role as Versatile Chemical Building Blocks in Organic Synthesis

5-Amino-6-isoquinolinol serves as a critical intermediate and a versatile building block in organic synthesis. The isoquinoline (B145761) scaffold itself is a privileged structure found in numerous natural products, particularly alkaloids, and synthetic compounds with significant biological activity. The amino group at the 6-position and the hydroxyl group at the 5-position offer reactive sites for a wide array of chemical transformations.

The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. Similarly, the hydroxyl group can be functionalized through etherification or esterification. This dual reactivity enables synthetic chemists to elaborate the core structure of this compound in multiple directions, facilitating the synthesis of targeted compound libraries for screening and development. For instance, halogenated isoquinolines are often used as precursors, with the subsequent introduction of the amino group via transition metal-catalyzed amination reactions.

Application as Ligands in Coordination Chemistry

The structure of this compound, containing both nitrogen and oxygen donor atoms, makes it an excellent candidate for use as a ligand in coordination chemistry. The nitrogen atom of the isoquinoline ring and the exocyclic amino group, along with the oxygen atom of the hydroxyl group, can coordinate with metal ions to form stable chelate complexes. nih.govmdpi.com This (O,N)-donor capability allows for the formation of well-defined metal-organic frameworks (MOFs) or discrete coordination complexes. mdpi.combohrium.com

The resulting metal complexes can exhibit unique electronic, magnetic, and catalytic properties, which are tunable by altering the metal center or by further modifying the isoquinoline ligand. bohrium.com The study of such complexes is crucial for developing new catalysts, magnetic materials, and luminescent sensors. The rigid structure of the isoquinoline backbone combined with the flexible coordination possibilities of the amino and hydroxyl groups provides a platform for designing ligands with specific geometries and electronic properties for targeted applications in materials science and catalysis. mdpi.com

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Potential Metal Ions | Resulting Complex Type |

|---|---|---|---|

| Bidentate | Amino Nitrogen, Hydroxyl Oxygen | Transition metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺) | Chelate Complex |

| Monodentate | Isoquinoline Ring Nitrogen | Various metal ions | Simple Coordination Complex |

| Bridging | Amino and/or Hydroxyl Group | Multiple metal centers | Coordination Polymer / MOF |

Development as Fluorescent Probes for Biological Investigations

The inherent fluorescence of the isoquinoline core provides a foundation for the development of novel fluorescent probes. nih.govnih.gov Fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes in real-time with high sensitivity and spatial resolution. nih.govmdpi.com The design of such probes often involves a fluorophore (the signaling unit) coupled to a recognition unit that selectively interacts with a target analyte.

In this compound, the isoquinoline moiety acts as the fluorophore. The amino and hydroxyl groups can serve as the recognition unit, binding to specific analytes such as metal ions (e.g., Zn²⁺) or other small molecules. mdpi.com This binding event can cause a detectable change in the fluorescence properties of the molecule—such as a shift in emission wavelength or an increase/decrease in intensity—through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). mdpi.com By modifying these functional groups, researchers can tune the probe's selectivity and sensitivity for specific biological targets, enabling applications in cellular imaging and diagnostics. nih.govmdpi.com

Design and Optimization of Lead Molecules for Pre-Clinical Drug Discovery

In the initial phases of drug discovery, "hit" compounds identified from screening campaigns are optimized into "lead" compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.netoncodesign-services.com This hit-to-lead and subsequent lead optimization process is a cornerstone of preclinical research. researchgate.netoncodesign-services.comnih.gov this compound, due to its privileged isoquinoline core and modifiable functional groups, represents an ideal starting point or scaffold for this process.

If a screening campaign identifies a molecule containing the this compound core as having desirable biological activity, medicinal chemists can systematically synthesize analogues to establish a structure-activity relationship (SAR). nih.gov Modifications can be made to the amino and hydroxyl groups to enhance binding affinity to the biological target, improve metabolic stability, increase solubility, and reduce off-target toxicity. nih.govnih.gov This iterative cycle of designing, synthesizing, and testing new analogues is crucial for developing a preclinical candidate with a desirable safety and efficacy profile. nih.gov

Integration into Novel Biosensors and Drug Delivery Systems

The unique chemical properties of this compound also allow for its integration into advanced materials for biomedical applications, such as biosensors and drug delivery systems. nih.govnih.gov

Biosensors: A biosensor is an analytical device that combines a biological recognition element with a transducer to detect a specific analyte. nih.gov this compound can be immobilized onto the surface of a transducer (e.g., an electrode or nanoparticle) and act as the biorecognition element. Its inherent ability to bind specific molecules can be translated into a measurable signal by the transducer, enabling the sensitive and selective detection of disease biomarkers or other analytes. nih.govnih.gov

Drug Delivery: Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of action, improving efficacy and reducing side effects. nih.gov this compound can be incorporated into such systems in several ways. It can be used as a linker to covalently attach a drug to a carrier, such as a polymer or nanoparticle. Alternatively, as a ligand, it can be used to construct metal-organic frameworks (MOFs) that encapsulate and release drugs in a controlled manner. nih.gov Its structure can also be part of a targeting moiety that directs the drug delivery system to specific cells or tissues.

Use as Intermediates in the Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in many diseases, including cancer. acs.orgresearchgate.net Consequently, kinase inhibitors are a major focus of modern drug discovery. acs.org The isoquinoline scaffold is a well-established "privileged structure" in the design of kinase inhibitors, as it can effectively mimic the hinge-binding region of ATP in the enzyme's active site. acs.orgtandfonline.com

Several kinase inhibitors that are either approved or in clinical development feature a 6-aminoisoquinoline (B57696) moiety. acs.orggoogle.com this compound is a key intermediate in the synthesis of these complex molecules. google.com For example, a "merging by design" strategy has been reported where fragments, including 5-substituted and 6-substituted isoquinolines, are combined to create highly potent kinase inhibitors. researchoutreach.org The amino group at the 6-position provides a crucial attachment point for side chains that confer potency and selectivity against specific kinase targets.

Table 2: Isoquinoline Scaffolds in Kinase Inhibitor Research

| Kinase Target | Isoquinoline Derivative Type | Role in Inhibition | Reference |

|---|---|---|---|

| ROCK1/ROCK2 | Amino-isoquinoline amides | ATP-competitive binding to the active site | acs.org |

| Multiple Kinases | 5,7-disubstituted isoquinoline | Potent inhibition achieved by merging fragments | researchoutreach.org |

| ROCK | 6-substituted isoquinolin-1-amine | ATP-competitive inhibition | tandfonline.com |

| Various | 6-aminoisoquinoline moiety | Core structural component | google.com |

Fragment-Based Drug Design (FBDD) Strategies

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments"). frontiersin.orgnih.govscispace.com These fragments typically bind to the target protein with low affinity, but with high ligand efficiency. Structural information from techniques like X-ray crystallography is then used to "grow" or "link" these fragments into more potent, drug-like molecules. nih.govscispace.com

This compound, being a small molecule with a rigid, well-defined shape and hydrogen-bonding capabilities, is an ideal candidate for an FBDD library. The isoquinoline core is recognized as a valuable fragment for targeting various proteins, especially kinases. nih.gov A notable strategy, termed "merging by design," has successfully utilized a library of monosubstituted isoquinoline fragments. researchoutreach.org In this approach, fragments that bind to different positions on the target, such as a 5-substituted and a 6-substituted isoquinoline, are identified. These are then chemically merged into a single, disubstituted molecule, often resulting in a dramatic increase in potency. researchoutreach.org This highlights the power of using simple building blocks like this compound to rapidly construct highly active compounds.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Routes for Scalability

The advancement of research and the potential for large-scale application of 5-Amino-6-isoquinolinol and its derivatives are intrinsically linked to the development of efficient, cost-effective, and environmentally benign synthetic methodologies. Current synthetic approaches can be lengthy and may not be suitable for industrial-scale production. Consequently, a significant area of future research is dedicated to pioneering more sustainable and scalable synthetic pathways.

A promising avenue lies in the application of modern catalytic systems. For instance, a one-pot, three-component coupling reaction has been developed for the synthesis of related isoquinolinol derivatives, which proceeds under catalyst- and solvent-free conditions, showcasing a move towards greener chemistry. thieme-connect.com Such strategies, if adapted for this compound, could significantly improve efficiency and reduce waste. Furthermore, the use of reusable transition metal oxide-Bi(iii) cooperative catalysts for oxidative dehydrogenative couplings to form quinolines and related heterocycles presents another sustainable approach. rsc.org The development of a scalable synthetic route for bis-tetrahydroisoquinoline alkaloids, involving a highly efficient Sonogashira coupling and a silver-catalyzed cyclization, highlights the potential for producing complex isoquinoline-containing molecules in large quantities. nih.gov

The exploration of flow chemistry is another critical direction. This technology offers enhanced safety, precise reaction control, and simplified scalability compared to traditional batch processes. A continuous flow process for the synthesis of this compound could involve sequential nitration, reduction, and hydroxylation steps, potentially leading to a more streamlined and efficient manufacturing process.

Advanced Computational Approaches for De Novo Design and Optimization

The integration of advanced computational methods is set to revolutionize the design and optimization of novel compounds derived from the this compound scaffold. These in silico techniques enable the rapid exploration of vast chemical spaces and the prediction of molecular properties, thereby accelerating the discovery of new drug candidates.

De novo design algorithms, which computationally construct novel molecules, are being utilized to generate diverse libraries of virtual compounds based on the isoquinoline (B145761) framework. sci-hub.se For example, the LeapFrog program has been used to design novel HIV-1 integrase inhibitors based on an isoquinoline sulfonamide scaffold. sci-hub.se This approach, guided by pharmacophoric models, allows for the rational design of molecules with desired biological activities. sci-hub.se Similarly, homology modeling has been employed to design novel isoquinoline inhibitors for falcipain-2, a cysteine protease in Plasmodium falciparum, the parasite responsible for malaria. tandfonline.comnih.gov

Furthermore, template-based de novo design protocols are being developed to create inhibitors with optimized binding interactions. mdpi.com This method has been successfully applied to design type II kinase inhibitors using an aminoisoquinoline template, demonstrating its potential to generate compounds with improved potency. mdpi.com The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold, a related structure, is also being extensively studied through molecular modeling to improve the selectivity of anticancer agents. tandfonline.com

| Computational Approach | Application Example | Target | Reference |

| De Novo Design (LeapFrog) | Design of isoquinoline sulfonamides | HIV-1 Integrase | sci-hub.se |

| Homology Modeling & De Novo Design | Design of novel isoquinoline inhibitors | Falcipain-2 | tandfonline.comnih.gov |

| Template-Based De Novo Design | Optimization of aminoisoquinoline derivatives | Type II Kinases | mdpi.com |

| Molecular Modeling | Improving selectivity of THIQ analogs | Anticancer Targets | tandfonline.com |

Elucidation of Undiscovered Molecular Targets and Biological Mechanisms

While derivatives of this compound are known to interact with certain biological targets, such as Rho kinase, there is a vast, unexplored potential for discovering new molecular interactions and biological functions. cymitquimica.com Uncovering these novel targets could pave the way for innovative therapeutic strategies across a spectrum of diseases.

One area of active investigation is the interaction of isoquinoline alkaloids with functional proteins and nucleic acids. nih.gov Studies have shown that certain isoquinoline alkaloids can bind to serum albumins, hemoglobin, and lysozyme, which is crucial for understanding their transport and bioavailability. nih.gov Furthermore, the ability of some isoquinoline derivatives to bind to the G-quadruplex structures in the promoter region of oncogenes like c-MYC presents a promising strategy for cancer therapy. researchgate.net

A derivative, 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline (AM6-36), has been shown to induce apoptosis in leukemia cells by modulating MAPK pathways and c-Myc. acs.org This compound also activates the retinoid X receptor (RXR), a key regulator of gene expression, highlighting a distinct mechanistic pathway. nih.gov The parent compound, 6-aminoisoquinoline (B57696), has been found to be a weak inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a target for immunosuppressive and anticancer drugs, suggesting that optimized derivatives could yield potent inhibitors.

Development of Structure-Guided Design Principles for Enhanced Selectivity

Achieving high selectivity for a specific biological target while minimizing off-target effects is a paramount challenge in drug development. Structure-guided design, which utilizes the three-dimensional structural information of a target protein, is a powerful strategy to engineer this compound derivatives with enhanced selectivity.

The evolution of potent and selective CHK1 inhibitors from a pyrazolopyridine scaffold to an isoquinoline core demonstrates the success of this approach. nih.govacs.org By understanding the binding modes of initial fragment hits, researchers were able to morph the scaffold and optimize substitutions to achieve high potency and selectivity for CHK1 over the related kinase CHK2. nih.govacs.org This process led to the identification of a highly selective isoquinoline CHK1 inhibitor with in vivo activity. nih.govacs.org

Similarly, structure-guided design has been instrumental in developing potent and selective inhibitors of BRPF2 and TAF1/TAF1L bromodomains based on a benzoisoquinolinedione scaffold. acs.org By analyzing the crystal structures of these proteins in complex with inhibitors, researchers can rationally design modifications to improve binding affinity and selectivity. A crystal structure-guided rational design approach was also used to switch the specificity of non-carbohydrate inhibitors between two homologous β-GlcNAcases, highlighting the fine-tuning achievable with this method. scispace.com

Potential Contributions to Materials Science and Chemical Biology Tools

The utility of the this compound scaffold extends beyond medicinal chemistry into the realms of materials science and chemical biology. Its inherent chemical properties make it a valuable building block for the creation of novel functional materials and molecular probes.

In the field of materials science, isoquinoline derivatives are being explored for their potential in developing novel biosensors and drug delivery systems. ontosight.ai The presence of amino and hydroxyl groups allows for coordination with metal ions, opening the door to the synthesis of metal-organic frameworks (MOFs) with potential applications in catalysis or gas storage. Furthermore, organophosphorus compounds containing heterocyclic cores like isoquinoline are gaining attention for their use in materials science due to their unique properties. researchgate.net

As a chemical biology tool, this compound and its derivatives can be employed to study biological pathways. smolecule.comsmolecule.com For instance, they can be used to synthesize fluorescent probes for imaging or as tool compounds to investigate the function of specific proteins. The development of selective ligands for proteins like TAF1, which is involved in cell cycle control, provides valuable tools for exploring its biological roles. acs.org Furthermore, the synthesis of amino sugar-based isoquinoline-5,8-diones has been explored for the development of new antimicrobial agents, demonstrating the scaffold's utility in creating probes to combat infectious diseases. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 5-Amino-6-isoquinolinol, and how can reaction efficiency be systematically evaluated?

- Methodological Answer : Synthesis optimization involves evaluating variables such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst selection (e.g., palladium vs. copper-based catalysts). Reaction progress can be monitored via HPLC or LC-MS, with yield calculations normalized against purity metrics. Design of Experiments (DoE) frameworks are recommended to identify interactions between variables .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are critical for structural confirmation. Purity assessment requires reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Quantification limits should be established using calibration curves with certified reference standards .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : While toxicological data are limited, standard precautions include using fume hoods, nitrile gloves, and eye protection. Acute toxicity classification (GHS Category 4) suggests minimizing inhalation and skin contact. Stability under ambient conditions is reported, but storage in inert atmospheres (argon) is advised for long-term use .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved across independent studies?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., assay type, cell line variability). Replicate studies under controlled conditions (e.g., identical ATP concentrations in kinase assays) and validate purity via orthogonal methods (e.g., elemental analysis) .

Q. What computational strategies are effective for predicting the binding affinity of this compound to kinase targets?

- Methodological Answer : Molecular docking (AutoDock Vina) combined with molecular dynamics simulations (AMBER) can model ligand-protein interactions. Validate predictions with in vitro kinase inhibition assays (IC₅₀ measurements) and compare with known inhibitors (e.g., staurosporine) .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH) across pH ranges (3–9) using UV-Vis spectroscopy to track degradation. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions .

Guidance for Formulating Research Questions

- PICOT Framework : Use Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (control inhibitors), Outcome (IC₅₀ values), and Time (exposure duration) to structure hypotheses .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., investigating understudied kinase targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.